molecular formula C20H16N2O B11833487 3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one CAS No. 18963-16-1

3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one

Cat. No.: B11833487
CAS No.: 18963-16-1
M. Wt: 300.4 g/mol
InChI Key: ZIISOSDVMQDBFS-UHFFFAOYSA-N
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Description

3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones This compound is characterized by its unique structure, which includes an isoindolone core with amino and diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diphenylsuccinic anhydride with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isoindolones with various functional groups.

Scientific Research Applications

3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent, making it a subject of interest in drug discovery and development.

    Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenyl-2,3-dihydro-1h-isoindol-1-one: Lacks the amino group, resulting in different chemical reactivity and biological activity.

    3-Amino-2,3-diphenyl-1h-isoindole: Similar structure but differs in the position of the amino group, affecting its properties and applications.

Uniqueness

3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one stands out due to its unique combination of an isoindolone core with amino and diphenyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

18963-16-1

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

3-amino-2,3-diphenylisoindol-1-one

InChI

InChI=1S/C20H16N2O/c21-20(15-9-3-1-4-10-15)18-14-8-7-13-17(18)19(23)22(20)16-11-5-2-6-12-16/h1-14H,21H2

InChI Key

ZIISOSDVMQDBFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)N

Origin of Product

United States

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